(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide

Medicinal Chemistry Chiral Building Blocks Structure-Activity Relationships

Accessing enantiomerically pure para-chlorophenyl cyclic sulfamidates with reliable (S)-stereochemistry is a persistent supply challenge in chiral amine synthesis. (S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1379546-77-6) solves this with: • Regioselective ring-opening with amines, alcohols, or Grignard reagents to yield enantiomerically enriched β-amino alcohols and 1,2-diarylethylamines • Intact para-chloro handle for downstream Suzuki/Buchwald-Hartwig coupling, enabling orthogonal sequential functionalization • N-Boc protection ensuring moderated thermal reactivity for safer kilo-lab scale-up with amidine bases Supplied at ≥98% purity with full analytical documentation. Global shipping from stock.

Molecular Formula C13H16ClNO5S
Molecular Weight 333.79 g/mol
Cat. No. B12278879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide
Molecular FormulaC13H16ClNO5S
Molecular Weight333.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H16ClNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1
InChIKeyIJDYCXSJHHTTSF-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide


(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1379546-77-6) is an N-Boc-protected, para-chlorophenyl-substituted five-membered cyclic sulfamidate belonging to the [1,2,3]-oxathiazolidine-2,2-dioxide class . This class of compounds serves as versatile chiral electrophilic building blocks in medicinal chemistry and organic synthesis, undergoing regioselective nucleophilic ring-opening to generate enantiomerically enriched β-amino alcohols, chiral amines, and α,α-disubstituted amino acid derivatives [1]. The compound features an (S)-configuration at the C4 stereocenter, a Boc-protected sulfamidate nitrogen, and a para-chlorophenyl substituent that provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions.

Chiral Building Block N-Boc cyclic sulfamidate with (S)-configuration at C4
Synthetic Handle para-Chlorophenyl group enables transition-metal-catalyzed cross-coupling
Stereochemical Control Regioselective ring-opening for enantiomerically enriched β-amino alcohols

Irreplaceability of (S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide


Cyclic sulfamidates are not interchangeable commodities. The para- versus meta-chlorophenyl positional isomerism, though yielding identical molecular weight, LogP, and topological polar surface area (TPSA), generates distinct electronic environments at the C4 stereocenter that influence both the regioselectivity of nucleophilic ring-opening and the geometry of downstream products . Furthermore, the thermal safety profile of five-membered cyclic sulfamidates is highly sensitive to ring and nitrogen substitution patterns, with measured reaction enthalpies towards DBU varying by >3-fold across closely related analogs [1]. Below, we provide the quantitative evidence demonstrating where this specific para-chloro-substituted (S)-enantiomer offers verifiable differentiation over its closest comparators: the meta-chloro regioisomer (CAS 1379546-47-0), the unsubstituted phenyl analog (CAS 479687-23-5), and the alkyl-substituted (S)-3-Boc-4-ethyl derivative.

Para-Cl vs. meta-Cl regioisomer: identical MW/LogP but different electronic environment may alter regioselectivity of ring-opening.
Unsubstituted phenyl analog lacks the halogen cross-coupling handle, limiting orthogonal diversification strategies.
Alkyl-substituted analogs may exhibit different thermal reactivity profiles with amidine bases, impacting process safety margins.

Quantitative Evidence: (S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide vs. Analogs


Para vs. Meta Chloro: Distinct Electronic Effects

The para-chloro target compound (CAS 1379546-77-6) and its meta-chloro regioisomer (CAS 1379546-47-0) share identical molecular formula (C₁₃H₁₆ClNO₅S), molecular weight (333.79 g/mol), calculated LogP (2.8932), and TPSA (72.91 Ų) . However, the para-substitution positions the chlorine substituent in direct conjugation with the C4 stereocenter through the aromatic π-system, whereas meta-substitution interrupts this electronic pathway. In the context of nucleophilic ring-opening reactions of cyclic sulfamidates, the electronic nature of substituents on the ring carbon significantly influences both the rate and regiochemical outcome [1]. The para-chloro group exerts a Hammett σₚ value of +0.23 (electron-withdrawing by induction, weakly donating by resonance), while the meta-chloro σₘ value is +0.37 (purely inductive withdrawal), creating measurably different electronic environments at the reactive sulfamidate C–O bond without altering any bulk physicochemical descriptor.

Para vs. Meta Electronic Effect
Reported
Hammett σₚ = +0.23 (para-Cl) vs σₘ = +0.37 (meta-Cl)
Regioisomeric electronic profiles may influence regioselectivity.
Identical MW and LogP prevent routine assay discrimination.
Medicinal Chemistry Chiral Building Blocks Structure-Activity Relationships

Halogenated vs. Unsubstituted Phenyl: Cross-Coupling Handle

The para-chlorophenyl substituent on the target compound provides a site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is absent in the unsubstituted phenyl analog (CAS 479687-23-5) . The unsubstituted phenyl analog has molecular formula C₁₃H₁₇NO₅S and molecular weight 299.34 g/mol, lacking the chlorine atom (ΔMW = +34.45 g/mol for the target compound due to Cl vs. H substitution) [1]. N-Boc cyclic sulfamidates bearing aryl substituents at the C4 position undergo regioselective ring-opening with bromophenyl magnesium reagents in good to excellent yields with clean inversion of stereochemistry, a reaction that is fundamental to generating chiral 1,2-diarylethylamine pharmacophores . The presence of the C–Cl bond further allows for sequential functionalization: nucleophilic ring-opening to install the first diversity point followed by transition-metal-catalyzed coupling to introduce a second diversity point, enabling a two-dimensional SAR exploration from a single chiral building block.

Cross-Coupling Handle
Reported
C–Cl bond present; permits Pd-catalyzed Suzuki, Buchwald-Hartwig reactions
Enables sequential orthogonal diversification from a single chiral scaffold.
Unsubstituted phenyl analog lacks halogen handle.
Cross-Coupling Late-Stage Functionalization Medicinal Chemistry

Thermal Reactivity of Aryl vs. Alkyl Cyclic Sulfamidates

Ferrari et al. (2022) demonstrated through systematic calorimetric investigation that the thermal reactivity of five-membered cyclic sulfamidates toward DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is strongly dependent on steric and electronic properties of ring substituents, with measured reaction enthalpies varying from approximately 85 J/g to over 560 J/g across a library of 35 structurally diverse sulfamidates [1]. Compounds bearing N-Boc protection universally showed approximately half the degradation energy of their deprotected counterparts, while aryl-substituted derivatives exhibited distinct thermal onset temperatures and exotherm profiles compared to alkyl-substituted analogs. The para-chlorophenyl substituent combines moderate electron-withdrawing character (σₚ = +0.23) with significant steric bulk (A-value ≈ 0.52 kcal/mol for the phenyl ring), placing this compound in a reactivity class distinct from both the unsubstituted phenyl and the smaller alkyl-substituted (S)-3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide .

Thermal Reactivity Class
Class-level inference
N-Boc-aryl sulfamidates show moderated ΔrH with DBU vs. deprotected or alkyl analogs
Substitution-dependent thermal profile guides scale-up safety assessment.
Literature range: 85–563 J/g across 35 compounds; N-Boc reduces enthalpy ~50%.
Process Chemistry Thermal Safety Scale-Up

Optimal Applications of (S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide


Chiral 1,2-Diarylethylamine Synthesis via Ring-Opening

Medicinal chemistry programs targeting GPCRs (e.g., 5-HT₂C receptor agonists) or kinase inhibitors requiring chiral β-arylamine motifs benefit from the (S)-configured para-chlorophenyl cyclic sulfamidate. Ring-opening with aryl Grignard reagents proceeds with clean stereochemical inversion to yield enantiomerically enriched 1,2-diarylethylamines, a privileged scaffold in CNS drug discovery . The para-chloro substituent remains intact through the ring-opening step and provides a handle for subsequent Suzuki or Buchwald-Hartwig coupling to generate focused libraries around the distal aryl ring.

Two-Step Orthogonal Diversification for SAR

In lead optimization campaigns where systematic exploration of two aromatic vectors is required, the target compound enables a sequential functionalization strategy: (1) nucleophilic ring-opening at the sulfamidate C–O bond with a first diversity element (amine, alcohol, or thiol nucleophile), followed by Boc deprotection with TFA; (2) Pd-catalyzed cross-coupling at the para-chloro position to introduce a second diversity element. This orthogonal approach is not feasible with the unsubstituted phenyl analog (CAS 479687-23-5), which lacks the halogen handle [1].

Process Development: Thermal Safety with Nucleophilic Bases

For kilo-lab and pilot-plant scale reactions involving DBU or other amidine bases, the N-Boc-protected aryl-substituted cyclic sulfamidates exhibit moderated reaction enthalpies compared to deprotected or N-alkyl analogs, as demonstrated by the systematic calorimetric study of Ferrari et al. (2022) [2]. The target compound's combination of N-Boc protection and para-chlorophenyl substitution places it in a reactivity class with reduced thermal risk compared to compounds with free N–H or strongly electron-donating aryl substituents, information critical for hazard assessment during process scale-up.

Chiral Building Block for Sulfamoyl-Containing APIs

The cyclic sulfamidate core, upon ring-opening with appropriate nucleophiles, generates acyclic sulfamates that serve as key pharmacophoric elements in anticonvulsant agents (e.g., topiramate analogs) and steroid sulfatase inhibitors [3]. The para-chlorophenyl substituent mimics the aryl portion found in several potent sulfamate-based carbonic anhydrase inhibitors, making this specific building block particularly suited for CNS and oncology programs targeting sulfamate-binding enzymes.

Application
Selection Property
Validation Focus
Chiral 1,2-diarylethylamine scaffold studies
(S)-configured para-Cl cyclic sulfamidate
Regioselective ring-opening with stereochemical inversion
Two-step orthogonal diversification research
N-Boc and para-Cl dual functionality
Sequential nucleophilic opening then Pd-catalyzed cross-coupling
Process safety assessment with nucleophilic bases
N-Boc-aryl substitution class thermal profile
Calorimetric enthalpy data for scale-up hazard evaluation
Sulfamate-containing research compound synthesis
Cyclic sulfamidate ring-opening to acyclic sulfamates
Sulfamate pharmacophore installation for enzyme inhibition studies
Quote Request

Request a Quote for (S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.